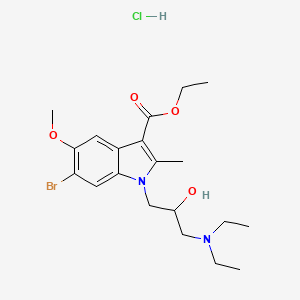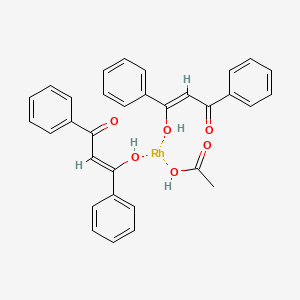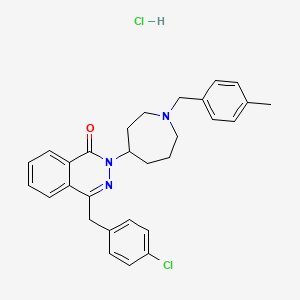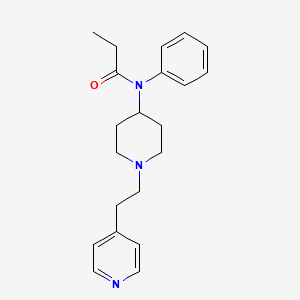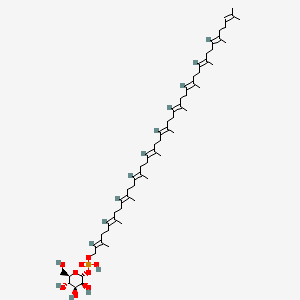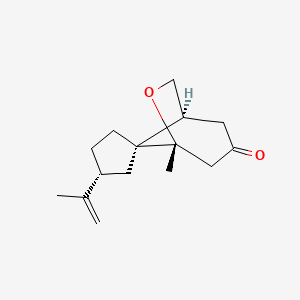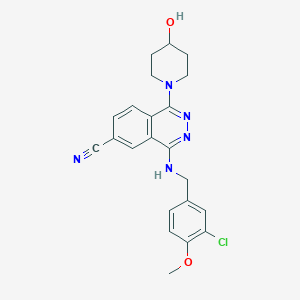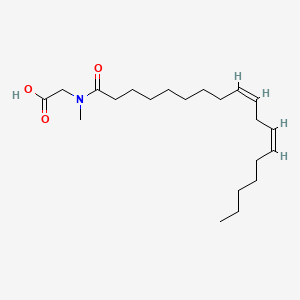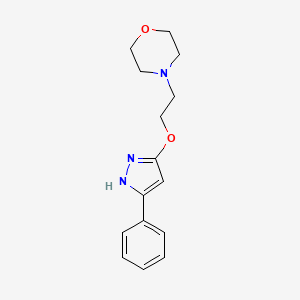
Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)-: is a chemical compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with a 2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl group. The presence of the pyrazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Attachment of the phenyl group: The phenyl group is introduced via electrophilic aromatic substitution or cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the morpholine ring: The morpholine ring is synthesized by the reaction of diethanolamine with sulfuric acid, followed by neutralization.
Linking the pyrazole and morpholine rings: The final step involves the etherification of the pyrazole derivative with the morpholine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated pyrazole derivatives, while reduction can produce amine-substituted phenyl derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can bind to the active site of enzymes, inhibiting their activity and modulating metabolic pathways. Additionally, the compound can interact with cell surface receptors, triggering intracellular signaling cascades that lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound shares the pyrazole ring structure but differs in the substituents on the phenyl ring.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a similar morpholine ring but differs in the substitution pattern on the pyrazole ring.
Uniqueness: Morpholine, 4-(2-((5-phenyl-1H-pyrazol-3-yl)oxy)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the morpholine and pyrazole rings allows for versatile chemical reactivity and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
86871-48-9 |
|---|---|
Molekularformel |
C15H19N3O2 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
4-[2-[(5-phenyl-1H-pyrazol-3-yl)oxy]ethyl]morpholine |
InChI |
InChI=1S/C15H19N3O2/c1-2-4-13(5-3-1)14-12-15(17-16-14)20-11-8-18-6-9-19-10-7-18/h1-5,12H,6-11H2,(H,16,17) |
InChI-Schlüssel |
ADXFHPJOLYKRJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCOC2=NNC(=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





